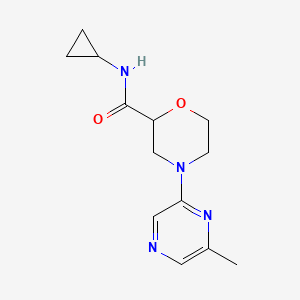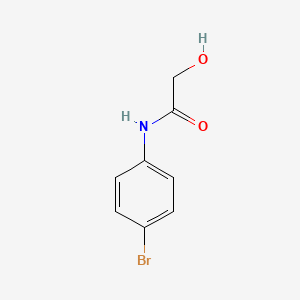![molecular formula C18H22N8O B12265737 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12265737.png)
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and morpholine moieties. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often involve heating and stirring under inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: Known for its role as a bone morphogenetic protein antagonist.
4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: Investigated for its potential in inhibiting cancer cell migration.
Uniqueness
4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C18H22N8O |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-[6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H22N8O/c1-3-21-26-4-2-15(22-16(1)26)23-5-7-24(8-6-23)17-13-18(20-14-19-17)25-9-11-27-12-10-25/h1-4,13-14H,5-12H2 |
Clé InChI |
BDPBXYMAOZNGGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=CC(=NC=N4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265659.png)
![N,5-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265665.png)
![N,5-dimethyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265668.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265683.png)
![4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265688.png)
![7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12265694.png)
![3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12265706.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265709.png)
![12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)

![6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12265728.png)

![4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12265744.png)
![4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12265752.png)
